molecular formula C17H12Cl2N4OS B2635928 N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872988-00-6

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2635928
CAS No.: 872988-00-6
M. Wt: 391.27
InChI Key: HILWHQDTAMOEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide ( 872988-00-6) is an organic compound with the molecular formula C 17 H 12 Cl 2 N 4 OS and a molecular weight of 391.27 g/mol . This acetamide derivative features a complex structure that incorporates a 3,4-dichlorophenyl group and a pyridinyl-pyridazine moiety, which may contribute to its potential interactions in biological systems . The 1,2,4-triazole and related heterocyclic scaffolds, as part of a broader class of compounds, are recognized in medicinal chemistry as privileged structures due to their ability to interact with a wide range of biological targets . Such compounds are frequently investigated for various pharmacological activities, including as antifungal agents that act by inhibiting key enzymes like lanosterol 14α-demethylase (CYP51), and in other areas such as anticancer and antiviral research . This product is intended for non-human research applications only and is a valuable chemical tool for screening compound libraries, exploring structure-activity relationships (SAR), and hit-to-lead optimization campaigns in early drug discovery . The compound is available from multiple suppliers in various quantities, with purities of 90% and above . Researchers should consult the specific analytical data provided with their product batch for precise characterization. This chemical is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4OS/c18-13-4-3-12(8-14(13)19)21-16(24)10-25-17-6-5-15(22-23-17)11-2-1-7-20-9-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILWHQDTAMOEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved would depend on the specific application and target of the compound .

Comparison with Similar Compounds

Data Tables for Key Analogs

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Yield (%) Melting Point (°C) MS (m/z) [M+H]+
Target Compound Not explicitly provided
5k (Ev1) C30H30N6O2S 78 92–94 539.2231
6g (Ev8) C19H16Cl2N6OS
Compound C19H17Cl2N3O2 473–475

Table 2: Bioactivity Highlights

Compound Bioactivity Reference
6g (Ev8) Selective breast cancer activity
Compound Antimicrobial (benzylpenicillin analogy)
5l (Ev1) Not explicitly reported

Biological Activity

N-(3,4-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorophenyl group, a pyridazine moiety, and a sulfanyl acetamide linkage. Its molecular formula is C19H16Cl2N3OSC_{19}H_{16}Cl_2N_3OS with a molecular weight of approximately 488.33 g/mol. The presence of multiple aromatic rings and halogen substituents suggests potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyridazine rings can enhance cellular levels of reactive oxygen species (ROS) in cancer cell lines, leading to increased apoptosis and cell cycle arrest in the G2/M phase .

In vitro studies using MTT assays demonstrated that these compounds could inhibit the growth of various cancer cell lines, including MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induces apoptosis via ROS generation
SW48015.0G2/M phase cell cycle arrest
A54910.0Inhibition of proliferation

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the pyridine and pyridazine rings contributes to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound enhances ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
  • Cell Cycle Arrest : It induces G2/M phase arrest in various cancer cell lines, preventing further cell division.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair, contributing to their cytotoxic effects.

Case Studies

A notable study evaluated the effects of related compounds on human cancer cell lines. The results indicated that modifications to the pyridine ring significantly altered the potency and selectivity of these compounds against different cancer types. For instance, the introduction of electron-withdrawing groups enhanced anticancer activity by stabilizing reactive intermediates formed during metabolic processing .

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:
The synthesis typically involves coupling 3,4-dichlorophenylacetamide derivatives with functionalized pyridazine-thiol intermediates. Key steps include:

  • Reagent Selection : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) as a coupling agent in dichloromethane, with triethylamine as a base to activate carboxylic acids for amide bond formation .
  • Temperature Control : Maintain reaction temperatures at 273 K to minimize side reactions and improve regioselectivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methylene chloride to isolate pure crystals .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and assess electronic environments. For example, the pyridazine ring protons typically resonate at δ 8.5–9.0 ppm, while the dichlorophenyl group shows distinct splitting patterns .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns aligned with the sulfanyl-acetamide backbone .

Advanced: How can crystallographic data resolve conformational ambiguities in the molecule?

Methodological Answer:

  • Software Tools : Refine X-ray diffraction data using SHELXL (for small molecules) or SHELXS (for structure solution), which are robust for handling hydrogen bonding and torsional variations .
  • Hydrogen Bonding Analysis : Identify R_2$$^2(10) dimer motifs (N–H⋯O interactions) between adjacent molecules, as seen in related dichlorophenylacetamide derivatives, to explain conformational stability .
  • Dihedral Angle Comparisons : Compare torsional angles between the dichlorophenyl and pyridazine rings (e.g., 54.8°–77.5°) to assess steric repulsion and planarity .

Advanced: How can computational modeling predict biological activity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or MOE to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the sulfanyl group’s electron-withdrawing effects and the pyridazine ring’s π-π stacking potential .
  • QSAR Models : Corrogate substituent electronegativity (e.g., Cl, F) with cytotoxicity data from in vitro assays to derive predictive models for anticancer activity .

Advanced: How should researchers address contradictory biological activity data across studies?

Methodological Answer:

  • Control Experiments : Validate assay conditions using standardized cell lines (e.g., MCF-7 for breast cancer) and replicate with multiple batches of the compound .
  • Statistical Analysis : Apply ANOVA or Student’s t-tests to compare IC50_{50} values, ensuring p < 0.05 significance thresholds. Cross-reference with structural analogs (e.g., 3,4-Cl2_2 vs. 2,4-Cl2_2 derivatives) to identify substituent-specific trends .

Basic: What thermal analysis methods are suitable for stability assessment?

Methodological Answer:

  • TGA/DSC : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>473 K) and differential scanning calorimetry (DSC) to identify melting points (e.g., 473–475 K) .
  • Kinetic Studies : Use the Kissinger method to calculate activation energy (EaE_a) from non-isothermal data, ensuring compound stability under storage conditions .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Variation : Replace the pyridin-3-yl group with electron-deficient heterocycles (e.g., pyrimidine) to enhance π-stacking. Introduce sulfone or phosphonate moieties to improve solubility and bioavailability .
  • Bioisosteric Replacement : Substitute the dichlorophenyl group with trifluoromethyl or methoxy groups to modulate lipophilicity (logP) and membrane permeability .

Advanced: What strategies mitigate polymorphism issues during crystallization?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) to isolate thermodynamically stable polymorphs .
  • Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data to detect polymorphic contamination .

Basic: How is toxicity profiling conducted for this compound?

Methodological Answer:

  • In Vitro Assays : Use MTT or resazurin assays on HEK-293 (normal kidney cells) to determine selectivity indices (SI = IC50, normal_{50,\ normal}/IC50, cancer_{50,\ cancer}) .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanistic pathways .

Advanced: How can hydrogen bonding networks influence supramolecular assembly?

Methodological Answer:

  • X-ray Topology : Analyze intermolecular interactions (e.g., N–H⋯O, C–H⋯Cl) using PLATON to map 3D frameworks. For example, R_2$$^2(10) dimers in crystal lattices enhance thermal stability .
  • Hirshfeld Surfaces : Generate surface plots to quantify contact contributions (e.g., H⋯Cl interactions ≈12% in dichlorophenyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.